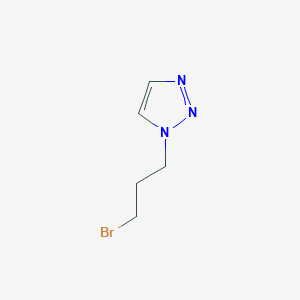

1-(3-Bromopropyl)-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8BrN3 |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

1-(3-bromopropyl)triazole |

InChI |

InChI=1S/C5H8BrN3/c6-2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2 |

InChI Key |

JECFPSKVCCYTMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=N1)CCCBr |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1,2,3 Triazole Systems with Bromopropyl Linkers

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. irjweb.comnih.govnih.govepstem.net It allows for the calculation of various molecular properties, providing a theoretical framework for understanding the chemical behavior of compounds such as 1-(3-Bromopropyl)-1,2,3-triazole. DFT calculations, often performed at levels like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize molecular geometry and predict spectroscopic and electronic characteristics. nih.govresearchgate.netnih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. irjweb.com The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. irjweb.comnih.gov

A smaller energy gap generally corresponds to higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For many 1,2,3-triazole derivatives, the HOMO and LUMO are often distributed across the triazole ring and adjacent substituents. nih.gov In the case of this compound, the HOMO is expected to be located primarily on the electron-rich triazole ring, while the LUMO may be distributed across the ring and the electron-withdrawing bromopropyl group. Studies on similar triazole systems have reported energy gaps in the range of 3.37 to 4.76 eV, with the specific value being highly dependent on the nature of the substituents attached to the triazole core. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-deficient areas, susceptible to nucleophilic attack). nih.gov

For 1,2,3-triazole systems, the region around the nitrogen atoms of the triazole ring consistently shows a negative electrostatic potential, making them nucleophilic centers. nih.govresearchgate.net Conversely, the hydrogen atoms of the triazole ring and the alkyl chain would exhibit positive potential. In this compound, the electronegative bromine atom would create a region of positive potential on the adjacent carbon atom, marking it as a primary site for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding. nih.govnih.gov

Global and Local Chemical Reactivity Indices

Derived from HOMO and LUMO energies, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. nih.gov These indices, calculated within the framework of conceptual DFT, include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.govnih.gov

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω) measures the energy stabilization when a molecule acquires additional electronic charge from the environment.

These parameters are invaluable for comparing the reactivity of different triazole derivatives. nih.gov

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. |

Bond Order Analysis (e.g., Wiberg, Fuzzy, Laplacian)

Bond order analysis is a computational tool used to determine the multiplicity of a chemical bond. The Wiberg Bond Index (WBI), calculated through Natural Bond Orbital (NBO) analysis, is frequently used to estimate the order of bonds in a molecule. joaquinbarroso.comresearchgate.net The WBI provides a value that approximates the number of covalent bonds between two atoms. joaquinbarroso.com

For typical chemical bonds, the WBI value is close to the formal bond order (e.g., ~1 for a single bond, ~1.4 for an aromatic bond, and ~2 for a double bond). echemi.comyoutube.com In a molecule like this compound, WBI analysis can confirm the single bond character of the C-C and C-N bonds in the propyl linker and the aromatic character of the bonds within the 1,2,3-triazole ring. It can also quantify weaker interactions within the molecule. joaquinbarroso.comyoutube.com

| Bond Type | Typical WBI Value |

|---|---|

| Single Bond (e.g., C-C) | ~0.9 - 1.0 |

| Aromatic Bond (e.g., C=C in Benzene) | ~1.4 - 1.5 |

| Double Bond (e.g., C=C) | ~1.8 - 2.0 |

| Triple Bond (e.g., C≡C) | ~2.8 - 3.0 |

Theoretical Studies of Reaction Mechanisms

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the formation of the 1,2,3-triazole ring.

Analysis of Cycloaddition Pathways (e.g., [3+2] Cycloaddition)

The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen [3+2] cycloaddition, a reaction between an azide (B81097) and a terminal alkyne. nih.gov The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and mild reaction conditions. nih.govresearchgate.net To synthesize this compound, the reaction would involve 3-azidopropyl bromide and a suitable alkyne.

Theoretical studies using DFT have been performed to investigate the mechanism of this cycloaddition. nih.govmdpi.com These studies analyze the potential energy surface of the reaction, identifying transition states and intermediates to establish the molecular mechanism. nih.gov The calculations confirm that the catalyst, typically a copper(I) species, plays a crucial role in lowering the activation energy and controlling the regioselectivity to favor the formation of the 1,4-disubstituted isomer over the 1,5-isomer. frontiersin.orgresearchgate.net The proposed mechanism often involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. acs.org Such theoretical analyses are vital for optimizing reaction conditions and designing new catalysts. nih.govmdpi.com

Computational Investigation of Cascade Reactions (e.g., Banert Cascade)

Computational chemistry provides a powerful lens for examining complex reaction sequences like the Banert cascade, a notable method for synthesizing polyfunctional NH-1,2,3-triazoles. researchgate.net Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of this cascade.

The Banert cascade commences with a propargyl halide or sulfonate, which is converted in situ to a propargyl azide. researchgate.net This azide then undergoes a thermal rearrangement to form a triazafulvene intermediate, which is subsequently captured by a nucleophile. researchgate.net Computational investigations using the B3LYP/6-31G(d,p) level of theory have dissected this process. royalsocietypublishing.orgnih.gov Studies show the reaction initiates with an SN2 displacement of the halide, which is calculated to be significantly faster than a competing SN2′ attack. royalsocietypublishing.orgnih.gov

The core of the cascade involves the conversion of the propargyl azide intermediate. Depending on the substrate and reaction conditions, the cascade can proceed through two main pathways: a sigmatropic or a prototropic mechanism. acs.org DFT, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) approaches have been used to investigate the mechanisms of both pathways for propargylic azides with varying electronic characteristics. acs.org These computational models have successfully predicted energy barriers that are consistent with experimental data. acs.orgresearchgate.net

Determination of Activation Energies and Transition States

For the Banert cascade, the nih.govnih.gov-sigmatropic rearrangement of the propargyl azide to a triazafulvene intermediate has been identified as the rate-determining step, possessing the highest activation energy. royalsocietypublishing.orgnih.gov Computational models have been used to calculate the Gibbs free energy of activation (ΔG‡) for this critical step. Different DFT functionals, such as BHHLYP, ωB97XD, M062X, and BMK, have been tested, with results showing that M062X, ωB97XD, and BMK predict ΔG‡ values consistent with the widely used B3LYP functional. royalsocietypublishing.orgnih.gov The identification of these transition states and their corresponding energies allows for a detailed mapping of the reaction's potential energy surface.

Effect of Solvent and Substituents on Reaction Parameters

The influence of the reaction environment, including the solvent and the nature of substituents, on the kinetics and thermodynamics of the Banert cascade has also been a focus of theoretical investigations.

Substituent effects, on the other hand, have a more pronounced impact. Kinetic analyses have demonstrated that for certain pathways, such as the prototropic reaction, the rate is significantly influenced by the nature of aryl substituents. acs.org Computational studies have revealed a clear relationship between the electron density distribution in the reactants and the energy barriers for different pathways, allowing for predictions of the reaction's course based on the electronic features of the starting materials. acs.org

Computational Spectroscopic Prediction

Computational methods are indispensable for predicting and interpreting the spectroscopic data of molecules like this compound. These predictions provide a basis for structural confirmation and analysis.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Theoretical calculations are frequently used to predict the vibrational spectra (FT-IR and FT-Raman) of 1,2,3-triazole derivatives. By employing methods like DFT with the B3LYP functional and a 6-311++G** basis set, researchers can compute theoretical spectra that show excellent agreement with experimental data. nih.gov These calculations facilitate rigorous normal coordinate analyses and detailed vibrational assignments based on the potential energy distribution. nih.gov

This process has helped to clarify ambiguities in previously reported assignments and to identify characteristic "marker bands" for the triazole ring. nih.gov The analysis of calculated spectra for the parent 1,2,3-triazole molecule provides a foundational understanding of the vibrational modes expected for its substituted derivatives.

Below is a table of selected calculated vibrational wavenumbers for the fundamental modes of the parent 1H-1,2,3-triazole, which serves as a reference for its derivatives.

Calculated Vibrational Modes for 1H-1,2,3-Triazole

| Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3144 | N-H Stretch |

| 1475 | Ring Stretch |

| 1198 | Ring Stretch |

| 1125 | C-H In-plane Bend |

| 1007 | C-H In-plane Bend |

| 952 | Ring In-plane Deformation |

| 899 | Ring Out-of-plane Deformation |

Data sourced from computational studies on 1,2,3-triazole. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another critical tool for the structural elucidation of 1,2,3-triazoles. Due to prototropic tautomerism, these compounds can exist in a dynamic equilibrium between different isomeric forms (e.g., 1H, 2H), which can complicate experimental spectral analysis. nih.gov

High-level computational analysis, often correlated with experimental data using formalisms like DP4+, allows for the reliable assignment of unresolved NMR signals and the identification of the most stable tautomers and conformers in solution. nih.gov Computational studies can accurately predict the ¹³C NMR chemical shifts, which are particularly useful for distinguishing between isomers. For example, in 1,4-disubstituted-1H-1,2,3-triazoles, the C(5) signal typically appears around δ ~120 ppm, whereas the C(4) signal in the isomeric 1,5-disubstituted version is found further downfield at δ ~133 ppm. capes.gov.br Such predictions are invaluable for confirming the regiochemistry of synthesis products.

Experimental data for a structurally similar compound, 1-(2-((1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methoxyphenyl)ethan-1-one, shows a characteristic chemical shift for the methylene (B1212753) group protons adjacent to the triazole ring. scielo.br This provides an empirical reference point for the expected chemical shifts in this compound.

Typical NMR Chemical Shift Ranges for 1,2,3-Triazole Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Triazole Ring Proton | 7.99 - 8.13 nih.gov |

| ¹³C | C4 of Triazole Ring | ~133 capes.gov.br |

Data represents typical values observed in various 1,2,3-triazole systems.

Reactivity and Further Derivatization of 1 3 Bromopropyl 1,2,3 Triazole

Reactions Involving the Bromopropyl Substituent

The presence of a bromine atom on the propyl chain makes this part of the molecule susceptible to reactions typical of alkyl halides.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine in the 3-bromopropyl group is electrophilic and readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups. The bromine atom serves as an effective leaving group, facilitating the attachment of various nucleophiles. This reactivity is fundamental to its utility in creating libraries of compounds for structure-activity relationship studies.

Common nucleophiles that can displace the bromide ion include:

Azides: To form azido-functionalized triazoles.

Amines: To produce amino-substituted derivatives.

Thiols: To generate thioethers.

Hydroxides: To yield alcohols.

Cyanides: To introduce a nitrile group.

These reactions are typically carried out in the presence of a base and a suitable solvent. The choice of reaction conditions can influence the efficiency and selectivity of the substitution.

Attachment to Polymeric Chains and Surfaces

The reactivity of the bromopropyl group is also exploited for the covalent attachment of the triazole moiety to larger structures such as polymers and surfaces. This "grafting" process is a powerful method for modifying the properties of materials. Research has demonstrated the use of 1,2,3-triazole substructures in the synthesis of sequence-defined polymers. rsc.org The robust nature of the triazole ring and the reliability of the nucleophilic substitution on the bromopropyl chain make this an attractive strategy for creating functionalized materials with applications in various fields. rsc.org

Functionalization of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring, while generally stable, can also be functionalized to introduce further complexity and modulate the properties of the molecule. nih.gov

Transition-Metal Catalyzed C-H Functionalization

A significant advancement in triazole chemistry is the direct functionalization of the C-H bonds of the triazole ring, a process often catalyzed by transition metals like palladium, rhodium, or copper. acs.orgrsc.org This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are traditionally difficult to functionalize. For instance, palladium-catalyzed direct arylation has been used to synthesize C-5 arylated 1,2,3-triazoles. organic-chemistry.org Similarly, rhodium-catalyzed reactions have been employed for the enantioselective intermolecular C-H functionalization of other organic molecules using N-sulfonyl-1,2,3-triazoles as carbene precursors. nih.gov This highlights the capacity of the triazole ring to participate in advanced organometallic transformations.

Late-Stage Functionalization Approaches

Late-stage functionalization refers to the introduction of chemical modifications in the final steps of a synthetic sequence. This strategy is particularly valuable in medicinal chemistry for the rapid generation of analogues of a lead compound. nsf.gov The 1,2,3-triazole core can be subjected to various late-stage functionalization reactions to fine-tune its properties. acs.orgacs.org These can include further modifications of substituents introduced via C-H activation or other coupling reactions. The ability to modify the triazole scaffold at a late stage provides a powerful tool for optimizing molecular architectures. acs.orgnsf.gov

Regioselective Derivatization at Triazole Nitrogen Atoms (N-Alkylation)

The 1,2,3-triazole ring contains three nitrogen atoms, and their selective functionalization, particularly N-alkylation, presents a synthetic challenge due to the potential for forming different regioisomers. Generally, direct alkylation of NH-1,2,3-triazoles often leads to a mixture of N1 and N2 substituted products. nih.govrsc.org However, various strategies have been developed to achieve regioselectivity.

One approach involves the use of specific catalysts. For example, gold-catalyzed reactions of NH-1,2,3-triazoles with vinyl ethers have been shown to selectively produce N2-alkylated products. nih.govrsc.org Another strategy relies on the directing effect of substituents on the triazole ring. For instance, the presence of a bromine atom at the C4-position of the triazole ring can direct alkylation to the N2 position. organic-chemistry.org This bromo-directed N-2 alkylation provides an efficient route to poly-substituted 1,2,3-triazoles. organic-chemistry.org Copper-based nanocatalysts have also been employed for the N2-selective alkylation of 1,2,3-triazoles. acs.orgacs.org The development of these regioselective methods has significantly expanded the synthetic utility of 1,2,3-triazoles, allowing for the controlled synthesis of specific isomers with desired properties. thieme-connect.com

Synthesis of Complex Triazole-Containing Architectures

The strategic placement of a reactive bromopropyl group on a stable 1,2,3-triazole core makes 1-(3-bromopropyl)-1,2,3-triazole a valuable and versatile building block in synthetic chemistry. This bifunctionality allows for its incorporation into a wide array of more complex molecular structures. The triazole ring, often installed via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a robust and chemically stable linker, while the terminal bromide provides a reactive handle for subsequent derivatization through nucleophilic substitution or participation in various cyclization reactions. nih.govmdpi.com This section explores the utility of this compound and its analogs in constructing sophisticated chemical architectures, including macrocycles, fused heterocyclic systems, and molecular conjugates.

Formation of Triazole-Containing Macrocycles

The synthesis of macrocycles containing a 1,2,3-triazole unit is a burgeoning field, driven by the unique properties these structures can exhibit in host-guest chemistry, materials science, and medicinal chemistry. researchgate.netnih.gov The 1,2,3-triazole moiety is an excellent component for macrocyclic frameworks due to its planarity, stability, and ability to participate in various noncovalent interactions, including hydrogen bonding and π-stacking. nih.gov The formation of these large rings can be achieved through several strategies, with the CuAAC reaction being a prominent method for the final ring-closing step. univ.kiev.uanih.gov

In one common approach, a precursor molecule possessing both an azide (B81097) and an alkyne functionality at its termini is cyclized under high-dilution conditions using a copper catalyst. This "click macrocyclization" is highly efficient and tolerant of a wide range of functional groups. nih.gov Alternatively, pre-formed triazole-containing linear molecules can be cyclized. For instance, a linear precursor containing the this compound unit can be reacted with a dinucleophile in an intermolecular fashion, leading to a [2+2] macrocycle. More commonly, an intramolecular cyclization is employed where the bromopropyl group reacts with a nucleophilic site at the other end of the same molecule.

Research has demonstrated the synthesis of triazole-linked macrocycles where the triazole serves as a linker. researchgate.net In these syntheses, a key intermediate is often formed via a click reaction, which is then elaborated and finally cyclized. For example, a 16-membered macrocycle containing a 1,2,3-triazole ring was prepared where the final ring closure was achieved via the CuAAC reaction. univ.kiev.ua Another strategy involves the quaternization of the triazole nitrogen, which can enhance the ring's electronic properties and its ability to act as a receptor for anionic species within the macrocyclic cavity. nih.gov

| Precursor Type | Cyclization Strategy | Key Features of Macrocycle | Reference |

| Diazide and Bis-alkyne | Intermolecular CuAAC | Ring sizes from 17 to 27 atoms; tunable backbone and side-chains | nih.gov |

| Linear Azido-alkyne | Intramolecular CuAAC | 16-membered ring containing spiro-piperidine and phenyl moieties | univ.kiev.ua |

| Bisazide and Bisalkyne | CuAAC cyclisation followed by alkylation | Tetra-1,2,3-triazolium macrocycle for anion binding | nih.gov |

Preparation of Fused Heterocyclic Systems

The this compound scaffold is also instrumental in the synthesis of fused heterocyclic systems, where the triazole ring is annulated with one or more additional rings. These polycyclic structures are of significant interest in medicinal chemistry and materials science. The synthesis of such systems often relies on an intramolecular cyclization event involving the bromopropyl chain. rsc.org

A powerful method for creating these fused systems involves a palladium-catalyzed intramolecular C-H arylation or Heck reaction. rsc.orgnih.gov In this approach, a 1,2,3-triazole bearing an appropriately positioned aryl or vinyl group and the bromopropyl (or similar haloalkyl) chain is synthesized. In the presence of a palladium catalyst, the alkyl chain can cyclize onto the adjacent aromatic or vinylic system, forming a new fused ring. This method provides a convenient route to polycyclic frameworks containing a fused 1,2,3-triazole in good to excellent yields. rsc.orgnih.gov

Another strategy employs multicomponent reactions (MCRs) followed by an intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com This approach allows for the rapid assembly of complex, densely functionalized molecules that can be subsequently cyclized to form fused triazole systems. For example, a one-pot, three-step protocol has been developed for the synthesis of triazolotriazepinoindazolones, demonstrating the versatility of sequential reactions in building complex heterocyclic architectures. mdpi.com The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has also been extensively reviewed, with methods including the cyclization of heterocyclic diamines or the reaction of hydrazine (B178648) with dicarbonyl 1,2,3-triazoles. nih.gov

| Synthetic Strategy | Key Reaction | Resulting Fused System | Reference |

| Intramolecular Cyclization | Pd-catalyzed direct arylation or Heck reaction | Polycyclic frameworks with fused 1,2,3-triazoles | rsc.orgnih.gov |

| Multicomponent Reaction (MCR) / Intramolecular Azide-Alkyne Cycloaddition (IAAC) | Ugi reaction followed by IAAC | Six- and seven-membered ring-fused triazoles | mdpi.com |

| Intramolecular Huisgen Cycloaddition | Thermal cyclization of azidoalkyl-dihalovinylarenes | 5-Halo-1,2,3-triazole-fused benzotricyclic frameworks | researchgate.net |

| Photoredox Catalysis | Radical generation and cyclization | 1,2,3-Triazoloquinoxalines | nih.gov |

Conjugates and Hybrid Molecules

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful tool in drug discovery to create new chemical entities with potentially improved activity, selectivity, or pharmacokinetic properties. nih.gov The 1,2,3-triazole ring, readily formed by click chemistry, is an ideal linker for this purpose, and this compound is a prime reagent for synthesizing such conjugates. nih.govmdpi.com The bromopropyl group allows for straightforward attachment to a wide variety of molecular scaffolds, including natural products, existing drugs, and biomolecules, through nucleophilic substitution reactions.

A vast number of hybrid molecules have been synthesized where the triazole moiety links different heterocyclic systems. For example, conjugates of 1,2,3-triazoles with quinolines, indoles, imidazoles, and thiazoles have been reported. researchgate.netnih.govresearchgate.net The synthesis typically involves preparing an azide- or alkyne-functionalized version of one heterocycle and reacting it with the complementary partner via CuAAC to form the triazole linker. nih.gov Alternatively, a molecule like this compound can be directly reacted with a nucleophilic site (e.g., an amine or thiol) on another molecule of interest.

This strategy has been successfully applied in various contexts:

Glycoconjugates: Carbohydrate units have been linked to aryl-substituted 1,2,3-triazoles to develop new antimicrobial agents. nih.gov Libraries of triazole-substituted galactose derivatives have been synthesized and evaluated against the parasite Trypanosoma cruzi. nih.gov

Alkaloid Hybrids: Natural alkaloids have been modified using click chemistry to enhance their biological activity and drug-like properties. mdpi.com For instance, berberine (B55584) has been derivatized with triazole moieties to create potent acetylcholinesterase inhibitors. mdpi.com

Drug Hybrids: The antibiotic ciprofloxacin (B1669076) has been linked to 1,2,3-triazole structures to generate new conjugates with potent antibacterial activity against various pathogenic strains. rsc.org

DNA Conjugates: The CuAAC reaction has been adapted for use on DNA, allowing for the synthesis of DNA-encoded libraries of diverse 1,2,3-triazoles for drug discovery. nih.gov

The synthesis of these conjugates underscores the modularity and reliability of using triazole-based linkers to create complex and functionally diverse hybrid molecules. nih.gov

| Conjugate Class | Linked Moiety | Synthetic Approach | Potential Application | Reference |

| Glycoconjugates | Galactose, other sugars | CuAAC of azido-sugars and terminal alkynes | Antimicrobial, Antiparasitic | nih.govnih.gov |

| Alkaloid Hybrids | Berberine, Pyrroloindoline | CuAAC to functionalized alkaloid scaffolds | Enzyme inhibition, Antibacterial | mdpi.com |

| Drug Hybrids | Ciprofloxacin, Deoxycholic acid | CuAAC linking drug to triazole precursors | Antibacterial, Anticancer | rsc.orgscilit.com |

| DNA Conjugates | DNA strands | On-DNA CuAAC with DNA-appended azides | Drug Discovery (DEL) | nih.gov |

Applications in Advanced Materials and Supramolecular Chemistry

Role as a Building Block in Organic Synthesis

In the realm of organic synthesis, 1-(3-bromopropyl)-1,2,3-triazole is highly valued as a versatile building block. The presence of the reactive alkyl bromide allows for a variety of subsequent chemical transformations, such as nucleophilic substitution reactions, while the 1,2,3-triazole core provides structural rigidity, hydrogen bonding capabilities, and a large dipole moment. irjrr.com This combination makes it an ideal starting point for creating more elaborate molecules. The synthesis of such triazoles is often achieved through efficient and robust "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the straightforward coupling of an azide (B81097) with a terminal alkyne. ekb.egnih.gov One-pot procedures starting from alkyl halides, sodium azide, and terminal alkynes have been developed to produce these triazole derivatives, avoiding the need to handle potentially hazardous azide intermediates directly. rsc.org

Precursors for the Construction of Complex Molecular Scaffolds

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry and materials science due to its chemical stability and ability to participate in various non-covalent interactions. irjrr.comekb.eg The compound this compound acts as a key precursor for constructing complex molecular frameworks. The bromopropyl chain can be readily modified to introduce other functional groups or to link the triazole unit to other molecular entities. This adaptability has been leveraged in the creation of novel compounds, including 1,2,3-triazolobenzodiazepines, which have shown potential as potent inhibitors for specific biological targets. nih.gov The triazole motif in these structures can act as an effective mimic for other chemical groups, such as the acetyl-lysine in certain biological interactions. nih.gov Furthermore, functionalized 1,2,3-triazoles are used to build photoluminescent polymers of oligomers (POLOs) with copper(I), forming intricate 2D and 3D metal-organic frameworks. rsc.org The inherent properties of the triazole ring, combined with the synthetic versatility of the bromopropyl group, make this compound a powerful tool for designing and synthesizing molecules with tailored functions and complex architectures. nih.govresearchgate.net

Applications in Polymer Chemistry and Materials Science

The unique characteristics of this compound extend its utility into polymer chemistry and materials science. The triazole ring, often incorporated into polymer backbones via click chemistry, imparts desirable properties such as thermal stability, polarity, and the capacity for hydrogen bonding. mdpi.comresearchgate.net These features make triazole-containing polymers suitable for a range of high-performance applications. rsc.org The bromopropyl group provides a convenient handle for post-polymerization modification or for grafting the triazole unit onto various substrates, further expanding its applicability.

Synthesis of 1,2,3-Triazole-Cured Polymers

The formation of 1,2,3-triazole linkages is a key strategy in the curing of polymers, creating crosslinked networks with enhanced mechanical and thermal properties. This process often involves the reaction between multifunctional azide and alkyne monomers. researchgate.net While direct use of this compound as a primary monomer in curing is less common, its derivatives play a crucial role. For instance, the bromopropyl group can be converted to an azide or an alkyne, transforming the molecule into a monomer suitable for click polymerization. This approach has been used to create triazole-cured elastomers. nih.gov Research has demonstrated the synthesis of triazole-cured polymers by combining various di- and tri-functional azides and alkynes, sometimes under neat conditions to avoid metal catalysts. memphis.edu The resulting polytriazoles exhibit properties that can be tuned by altering the ratio of the reacting monomers. researchgate.net

| Polymerization Method | Monomers | Key Features of Resulting Polymer |

| Click Polymerization | Azide-terminated copolymers and tripropargylamine | Crosslinked elastomers with tunable mechanical properties and good thermal stability. nih.gov |

| 1,3-Dipolar Cycloaddition | Multifunctional azides and alkynes | Triazole-cured polymers with controlled structural and mechanical properties. researchgate.netmemphis.edu |

Development of Sequence-Defined Oligomers and Polytriazoles

The precision and efficiency of the azide-alkyne click reaction have enabled the synthesis of sequence-defined oligomers and polymers where 1,2,3-triazole units serve as reliable linkages. rsc.org This field aims to mimic the precise monomer sequences found in natural biopolymers to create artificial macromolecules with specific, programmed functions. The 1,2,3-triazole ring can act as a bioisostere for the amide bond or as a linker connecting different monomer units. rsc.org By using building blocks derived from this compound, chemists can introduce specific functionalities at defined positions along a polymer chain. This control over the molecular architecture is critical for developing advanced materials with tailored properties for applications in data storage, catalysis, and biomedicine. The synthesis of such polymers often relies on robust and efficient chemical reactions to construct these artificial, sequence-defined macromolecules in the absence of biological machinery. rsc.org

Preparation of Functional Coatings and Polyelectrolytes

The 1,2,3-triazole moiety is increasingly used in the design of functional coatings due to its strong adhesion properties, chemical stability, and anti-corrosive and anti-microbial nature. researchgate.netrsc.org Polymers incorporating triazole units, which can be derived from precursors like this compound, are used to create high-performance organic coatings. These coatings find applications in corrosion inhibition and as self-healing and biodegradable materials. researchgate.net Furthermore, the polar nature of the triazole ring makes it a suitable component for polyelectrolytes. Polyelectrolytes are polymers with repeating electrolyte groups, and they are used to create functional surfaces such as non-fouling coatings and stimuli-responsive materials. ntu.edu.sg The layer-by-layer assembly technique, which involves the alternating deposition of charged polyelectrolytes, can be used to build multilayer functional coatings on various surfaces. nih.gov

| Application | Material Type | Functionality Provided by Triazole |

| Anti-corrosion Coatings | Hybrid nanocomposites, organic coatings | Adhesion, chemical stability, corrosion inhibition. researchgate.netrsc.org |

| Functional Surfaces | Polyelectrolyte brushes | Control of surface properties like wettability and bio-adhesion. ntu.edu.sg |

| Antimicrobial Coatings | Decorated polyelectrolytes | Attachment point for antimicrobial moieties, inherent antimicrobial activity. nih.gov |

Functionalization of Graphene and Development of Biosensors

The functionalization of graphene is crucial for its application in biosensors, as it allows for the controlled immobilization of biomolecular probes. The high hydrophobicity of pristine graphene often hinders this process. researchgate.net While not a direct functionalizing agent, derivatives of this compound can be part of linker molecules designed for this purpose. For instance, a molecule could be designed with a pyrene (B120774) group at one end for non-covalent π-π stacking onto the graphene surface, and the triazole-bromopropyl end could be modified to covalently attach to biomolecules. This approach helps to render the graphene surface more hydrophilic and biocompatible without compromising its electronic properties. researchgate.net Such functionalized graphene can then be integrated into devices like Graphene Field-Effect Transistors (GFETs) for the highly sensitive and label-free detection of biological targets. nih.govnih.gov

Role in Supramolecular Chemistry

Ligand Design for Metal Coordination

The 1,2,3-triazole moiety is an effective ligand for a variety of metal ions due to the presence of nitrogen atoms with available lone pairs of electrons. The specific substitution pattern on the triazole ring, as well as the nature of other coordinating groups within the molecule, can be tailored to achieve selective metal binding. The "this compound" can be further functionalized by substituting the bromine atom with other donor groups, leading to the creation of multidentate ligands.

The modular nature of the "click chemistry" reaction used to synthesize 1,2,3-triazoles allows for the facile introduction of a wide variety of functional groups, enabling the creation of a diverse library of ligands from simple precursors. nih.govarkat-usa.org This synthetic accessibility makes triazole-based ligands, including those derived from "this compound," attractive targets for applications in catalysis, materials science, and medicinal chemistry.

Hydrogen Bonding Interactions: Donors and Acceptors

The 1,2,3-triazole ring is a versatile participant in hydrogen bonding interactions, acting as both a hydrogen bond donor and acceptor. The C-H bond at the 5-position of the triazole ring is polarized due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it a competent hydrogen bond donor. rsc.org Simultaneously, the nitrogen atoms of the triazole ring possess lone pairs of electrons and can act as hydrogen bond acceptors. rsc.org

In the solid state, these interactions play a crucial role in determining the crystal packing of triazole-containing molecules. For example, in the crystal structure of 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole, weak intermolecular C-H···N interactions contribute to the stability of the dimeric and stacked structures observed. nih.gov Studies on other fluorinated 1,2,3-triazole derivatives have also highlighted the prevalence of N-H···O and C-H···O hydrogen bonds in their crystal lattices. nih.govresearchgate.net These interactions can influence the physical properties of the materials, such as their melting point and solubility. The ability of the triazole ring to engage in these diverse hydrogen bonding interactions is a key feature in its application in the design of supramolecular assemblies and functional materials. nih.gov

Anion and Cation Recognition and Sensing

The electronic properties of the 1,2,3-triazole ring make it an excellent scaffold for the construction of receptors for both anions and cations. nanobioletters.comsci-hub.se The polarized C-H bond of the triazole can interact with anions through hydrogen bonding, while the nitrogen lone pairs can coordinate to cations. rsc.orgnih.gov The "this compound" serves as a key intermediate for developing such sensors. The bromo-functional handle allows for the attachment of chromophores or fluorophores, which can signal the binding event through a change in color or fluorescence. researchgate.netrsc.orgmdpi.com

For example, tripodal receptors based on a central scaffold functionalized with three triazole-containing arms have been shown to be highly effective and selective sensors for anions like citrate (B86180) and cations such as Cu(II) and Pb(II). nanobioletters.com The pre-organized arrangement of the triazole units in these receptors creates a binding cavity that is complementary in size and shape to the target ion. While specific examples utilizing "this compound" are not extensively reported, its structure is primed for incorporation into such sensor designs. The bromopropyl group can be readily converted to other functionalities, such as azides or amines, which can then be "clicked" to other molecular components to build complex receptor architectures. arkat-usa.org

Integration into Molecular Machines and Ion-Pair Recognition Systems

Molecular machines are complex molecular assemblies that can perform a specific function in response to an external stimulus. The construction of such systems often relies on the precise control of non-covalent interactions. The 1,2,3-triazole unit, particularly when incorporated into macrocyclic structures, has emerged as a valuable component in the design of molecular machines and systems capable of ion-pair recognition. nih.gov

Quaternization of the 1,2,3-triazole ring to form a triazolium salt enhances the acidity of the C-H protons, making them stronger hydrogen bond donors for anion recognition. nih.gov This feature has been exploited in the design of mechanically interlocked molecules like rotaxanes and catenanes, where the movement of the components can be controlled by the binding and release of an anion. The "this compound" is a precursor that can be elaborated into such systems. The bromo group can be substituted to create a macrocyclic structure, and subsequent quaternization of the triazole ring would yield a receptor capable of anion binding. Such systems can function as molecular switches or be part of more complex molecular machinery. Furthermore, the ability of the triazole moiety to simultaneously bind both cations and anions makes it a suitable candidate for the development of ion-pair receptors. rsc.org

Emerging Applications in Catalysis and Photochemistry

Beyond its role in supramolecular chemistry, "this compound" and its derivatives are finding applications in the development of new catalytic systems and photoactive materials. The unique electronic and structural features of the triazole ring can be harnessed to direct chemical reactions with high selectivity and efficiency.

As Directing Groups in C-H Functionalization

A significant and rapidly developing application of 1,2,3-triazoles is their use as directing groups in transition metal-catalyzed C-H functionalization reactions. rsc.orgresearchgate.net This strategy allows for the selective activation and transformation of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex organic molecules. The triazole ring can coordinate to a metal center, positioning the catalyst in close proximity to a specific C-H bond and facilitating its cleavage. nih.govrsc.org

The 1,2,3-triazole moiety has been successfully employed as a directing group in a variety of C-H functionalization reactions, including arylation, alkylation, and acetoxylation, using catalysts based on palladium, copper, and iron. nih.govresearchgate.net While the direct use of "this compound" as a directing group has not been explicitly detailed in the literature, its structure is well-suited for this purpose. The triazole ring would serve as the coordinating group for the metal catalyst, while the bromopropyl chain could be further modified to fine-tune the steric and electronic properties of the directing group or to attach the substrate to be functionalized. This versatility makes "this compound" a promising building block for the development of novel directing groups for C-H functionalization, opening up new avenues for the efficient and selective synthesis of valuable organic compounds.

Development of New Catalyst Systems

The 1,2,3-triazole framework, a key feature of this compound, is a valuable structural motif in the development of advanced catalyst systems. The nitrogen-rich heterocycle can function effectively as both a hydrogen bond donor and a metal chelator, making it a versatile component in catalyst design. semanticscholar.org The triazole ring can coordinate strongly with transition metal ions, such as palladium(II) and ruthenium(II), to stabilize catalytic sites within a solid support matrix. semanticscholar.orgnih.gov This has led to the development of novel heterogeneous catalysts where the triazole moiety acts as a robust linker and an efficient ligand. semanticscholar.org

The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is central to integrating the triazole unit into larger catalytic structures. mdpi.comresearchgate.net This methodology allows for the covalent tethering of ligands to solid supports in a single, efficient step. huji.ac.il For example, a heterogeneous Ru(II)-1,2,3-triazole catalyst has been synthesized by anchoring a tris(triphenylphosphine)ruthenium(II) dichloride complex onto a triazole-modified SBA-15 silica (B1680970) support. huji.ac.il This catalyst demonstrated remarkable reactivity and regioselectivity in the multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles in water, highlighting the potential for creating environmentally benign catalytic processes. huji.ac.il

Furthermore, the ambivalent character of triazoles allows them to act as N-donor ligands and hydrogen donors, facilitating complexations with both metal cations and anions. semanticscholar.org This dual functionality has been exploited in the design of magnetic nanocatalysts. In one instance, a palladium catalyst was immobilized on a triazole-modified chitosan-coated magnetic nanoparticle support (Pd@click-Fe3O4/chitosan). semanticscholar.org The 1,2,3-triazole unit in this system serves the dual purpose of a strong linker and a palladium-chelating ligand, effectively immobilizing the palladium species. semanticscholar.org Such catalysts have shown high efficiency in reactions like the CO gas-free formylation of aryl halides. semanticscholar.org

The versatility of the triazole ring, derived from precursors like this compound, enables its incorporation into various catalytic frameworks, including those used for C-N cross-coupling reactions and Suzuki cross-coupling reactions. semanticscholar.orgresearchgate.net The stability of the triazole nucleus often enhances the pharmacological profile and solubility of the resulting compounds when used in medicinal chemistry contexts. researchgate.net

Design of Multichromophoric Ensembles and Nonlinear Optical (NLO) Materials

The unique electronic and structural properties of the 1,2,3-triazole ring make this compound a valuable building block for the construction of advanced materials, particularly multichromophoric ensembles and nonlinear optical (NLO) materials. researchgate.netresearchgate.net NLO materials are crucial for applications in optical data storage, optical communication, and information processing due to their ability to alter the properties of light. researchgate.netuobasrah.edu.iq

The 1,2,3-triazole moiety can act as a bridge or linker, connecting different chromophoric units to create complex molecular architectures. researchgate.net The synthesis of these materials often relies on the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, which allows for the efficient and regioselective formation of the triazole ring. researchgate.net This synthetic versatility enables the systematic variation of substituents to fine-tune the resulting material's NLO properties. researchgate.net Research has demonstrated that organic crystals based on 1,2,3-triazole moieties can exhibit significant second-harmonic generation (SHG) nonlinearities. researchgate.net

Triazole derivatives have been investigated extensively for their NLO potential. Theoretical studies using Density Functional Theory (DFT) have been employed to explore the geometrical parameters, frontier molecular orbitals (HOMO-LUMO), and hyperpolarizabilities of novel triazole-based compounds. nih.gov For instance, certain N-substituted 1,2,4-triazole (B32235) derivatives have shown significant first and second hyperpolarizabilities, indicating their promise for NLO applications. nih.gov The NLO response is often dependent on charge transfer from a donor to an acceptor part of the molecule, facilitated by a π-conjugated spacer, a role the triazole ring can play. nih.gov

The incorporation of fluorene, a well-known chromophore, with a triazole functional polymer via click chemistry has yielded materials with high third-order NLO susceptibility. researchgate.net Similarly, linking the triazole ring to other heterocyclic systems like indole (B1671886) has been explored to create novel NLO materials. uobasrah.edu.iq The resulting compounds are studied for their nonlinear refractive index and absorption coefficient, which are key parameters for applications like all-optical switching. uobasrah.edu.iq The design principle often involves creating molecules with strong electron donors and large conjugated systems to enhance NLO characteristics. uobasrah.edu.iq The this compound, with its reactive propyl bromide handle, provides a convenient anchor point for attaching such donor or acceptor groups, facilitating the modular synthesis of complex NLO-active molecules.

Table of Research Findings on Triazole-Based NLO Materials

| Compound Class | Key Findings | Potential Application |

| 1,2,3-Triazole-based Organic Crystals | Exhibit significant second-harmonic generation (SHG) nonlinearities. researchgate.net | Quadratic NLO |

| N-substituted 1,2,4-Triazole Derivatives | Showed significant first and second hyperpolarizabilities in DFT studies. nih.gov | Optoelectronics |

| Triazole-Fluorene Functional Polymers | Possess high third-order NLO susceptibility (χ(3)). researchgate.net | Optical Limiting, Data Storage |

| Indole-Triazole Derivatives | High nonlinear refractive index measured via Z-scan, enabling all-optical switching. uobasrah.edu.iq | All-Optical Switching |

| Benzimidazole-Triazole Hybrids | DFT calculations confirm NLO properties based on frontier molecular orbital analysis. mdpi.com | NLO Materials |

Advanced Characterization Techniques for 1 3 Bromopropyl 1,2,3 Triazole and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the identity and structural features of 1-(3-Bromopropyl)-1,2,3-triazole. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their local chemical environments. For this compound, the spectrum is expected to show distinct signals for the triazole ring protons and the aliphatic protons of the bromopropyl chain. The triazole protons typically appear in the aromatic region (δ 7.5-8.5 ppm), while the methylene (B1212753) (CH₂) groups of the propyl chain resonate in the upfield region. The methylene group attached to the triazole nitrogen (N-CH₂) is expected to be the most deshielded of the aliphatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show two distinct signals for the triazole ring carbons and three signals for the carbons of the propyl chain. The chemical shifts of the triazole carbons are typically found between δ 120-150 ppm. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignments. ipb.pt A COSY spectrum would show correlations between adjacent protons within the propyl chain (e.g., between N-CH₂-CH₂ and N-CH₂ -CH₂). An HMBC experiment is used to establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the bromopropyl chain and the triazole ring. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole C4-H | ~7.7 | ~122 |

| Triazole C5-H | ~7.8 | ~133 |

| N-C H₂-CH₂-CH₂-Br | ~4.6 (triplet) | ~50 |

| N-CH₂-C H₂-CH₂-Br | ~2.4 (quintet) | ~32 |

| N-CH₂-CH₂-C H₂-Br | ~3.5 (triplet) | ~30 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. nih.gov

Key expected vibrational modes include:

C-H stretching (aromatic): The C-H bonds of the triazole ring typically show stretching vibrations above 3000 cm⁻¹. researchgate.net

C-H stretching (aliphatic): The C-H bonds of the propyl chain will exhibit stretches in the 2850-3000 cm⁻¹ region.

N=N stretching: The stretching of the nitrogen-nitrogen double bond in the triazole ring is a characteristic, though sometimes weak, absorption found in the 1400-1600 cm⁻¹ range. rasayanjournal.co.in

C-N stretching: The stretch of the carbon-nitrogen bond connecting the propyl group to the ring would appear in the fingerprint region.

C-Br stretching: A distinct and often strong absorption for the carbon-bromine bond is expected in the lower frequency range, typically between 515-690 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Triazole C-H | Stretching | 3050 - 3150 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| Triazole N=N/C=N | Ring Stretching | 1400 - 1600 |

| CH₂ | Bending (Scissoring) | ~1465 |

| C-N | Stretching | 1020 - 1250 |

| C-Br | Stretching | 515 - 690 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,3-triazole ring is an aromatic heterocycle and is the primary chromophore in this compound. The parent 1H-1,2,3-triazole exhibits a strong absorption maximum (λ_max) around 206-210 nm in the gas phase or aqueous solution. nih.govresearchgate.net This absorption is attributed to a high-energy π → π* electronic transition characteristic of the aromatic system. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by this π → π* transition of the triazole ring. The presence of the N-alkyl substituent may cause a slight shift in the position and intensity of the absorption maximum compared to the unsubstituted parent triazole. mdpi.com The bromopropyl group itself is not a strong chromophore in the typical UV-Vis range (200-800 nm).

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

| 1,2,3-Triazole Ring | π → π* | ~210 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

For this compound (C₅H₈BrN₃), the molecular ion peak ([M]⁺) would be expected. A key feature would be the presence of an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). docbrown.info This isotopic signature is a clear indicator of a bromine-containing compound.

Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for 1,2,3-triazoles include the loss of a stable dinitrogen molecule (N₂), a highly characteristic fragmentation. rsc.org Other expected fragmentations for this specific compound would involve the cleavage of the C-Br bond and the loss of the propyl chain or parts of it. miamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. lcms.cz For C₅H₈⁷⁹BrN₃, the calculated exact mass is 189.9956, and for C₅H₈⁸¹BrN₃, it is 191.9935.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing mixtures and confirming the purity of the compound. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Possible Fragment Identity | Notes |

| 190 | 192 | [C₅H₈BrN₃]⁺ | Molecular Ion ([M]⁺) |

| 162 | 164 | [C₅H₈BrN]⁺ | Loss of N₂ |

| 111 | - | [C₃H₄N₃]⁺ | Loss of C₂H₄Br radical |

| 83 | - | [C₂H₃N₃]⁺ | Loss of bromopropyl radical |

| 43 | - | [C₃H₇]⁺ | Propyl cation; loss of bromotriazole |

Diffraction Methods

While spectroscopic methods reveal molecular structure and connectivity, diffraction techniques provide precise information about the arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and details of intermolecular interactions and crystal packing.

In the crystal lattice, molecules of this derivative form centrosymmetric dimers stabilized by π-π interactions between the triazole and pyridine (B92270) rings of adjacent molecules. nih.gov These dimers then form slipped stacks throughout the crystal. nih.gov The 3-bromopropyl chain adopts a specific conformation, sitting over the pyridine ring of a neighboring molecule. nih.gov This detailed structural information is crucial for understanding solid-state properties and for designing materials with specific packing motifs. Similar packing features and conformational preferences for the bromopropyl chain would be expected in the crystal structure of the parent this compound.

Table 5: Crystallographic Data for the Derivative 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁BrN₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.658 |

| b (Å) | 9.688 |

| c (Å) | 10.191 |

| α (°) | 84.498 |

| β (°) | 85.663 |

| γ (°) | 83.854 |

| Volume (ų) | 551.6 |

| Z | 2 |

Chromatographic Methods

Chromatographic techniques are pivotal in the separation and analysis of complex mixtures. In the context of "this compound" and its derivatives, these methods are indispensable for purifying synthesized compounds and for characterizing the molecular weight and distribution of polymeric materials derived from them.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. infinitalab.comshimadzu.com While GPC is not used to characterize the small molecule this compound itself, it is a critical tool for analyzing polymers synthesized using this triazole monomer. The functional bromopropyl group allows this compound to be used in polymerization reactions, leading to the formation of poly(1,2,3-triazole)s.

The principle of GPC involves separating molecules based on their size, or more accurately, their hydrodynamic volume in solution. youtube.com The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. youtube.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. infinitalab.comshimadzu.com

The output from a GPC system is a chromatogram showing the distribution of molecular weights in the polymer sample. From this, several key parameters can be determined:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining its contribution to the average molecular weight.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

In the study of triazole-containing polymers, GPC is routinely used to confirm successful polymerization and to characterize the resulting macromolecules. For instance, research on novel poly-1,2,3-triazoles synthesized via "click" polymerization reported the use of GPC to determine their molecular weights, with number-average molecular weights (Mn) reaching up to 9.31 kDa. acs.org Another study on heat-resistant functional copolymers containing 1,2,4-triazole (B32235) units demonstrated weight-average molecular weights ranging from 79 kDa to 158 kDa, with PDI values between 1.87 and 2.06, as determined by GPC. rsc.org

The choice of eluent and calibration standards are crucial for accurate GPC analysis. Common solvents for triazole-based polymers include tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO). acs.orgmdpi.com Polystyrene standards are often used for calibration. acs.org

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. For novel synthesized compounds like this compound and its derivatives, elemental analysis provides crucial validation of the chemical formula by comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) with the theoretically calculated values. This comparison helps to confirm the purity and identity of the synthesized compound.

The technique typically involves the high-temperature combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. This process converts the elements into simple gases (CO₂, H₂O, N₂, and SO₂), which are then separated and quantified by a detector.

Numerous studies on the synthesis of 1,2,3-triazole derivatives report the use of elemental analysis to confirm the structure of the newly formed compounds. umn.edumemphis.edumdpi.com The close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target molecule.

Below are illustrative data tables showing the kind of results obtained from the elemental analysis of various 1,2,3-triazole derivatives, demonstrating the confirmation of their elemental composition.

Table 1: Elemental Analysis Data for a Functionalized 1,2,3-Triazole-Based Acetaminophen Derivative

| Element | Calculated (%) | Found (%) |

| C | 57.92 | 68.35 |

| H | 6.25 | 5.26 |

| N | 19.30 | 8.15 |

| Data for N-(4-hydroxyphenyl)-2-(4-((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamide. mdpi.com |

Table 2: Elemental Analysis Data for a 4-Substituted-1-(1H-pyrrol-3-yl)-1H-1,2,3-triazole Hybrid

| Element | Calculated (%) | Found (%) |

| C | 59.01 | 58.91 |

| H | 3.72 | 3.71 |

| N | 22.92 | 22.90 |

| Data for a representative compound from the series. mdpi.com |

These tables showcase how the experimental results from elemental analysis closely match the theoretical values calculated from the proposed molecular formula, thereby verifying the elemental integrity of the synthesized triazole derivatives.

Q & A

Q. What are the standard synthetic routes for 1-(3-Bromopropyl)-1,2,3-triazole, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Terminal alkynes react with azides under mild conditions (aqueous/organic solvents, room temperature) to yield 1,4-disubstituted triazoles regioselectively . Key factors include:

- Catalyst : Cu(I) sources (e.g., CuBr, CuSO₄/sodium ascorbate) enhance reaction rates and selectivity.

- Solvent : Polar aprotic solvents (e.g., DMF) or water improve yield.

- Temperature : Reactions often proceed efficiently at 25–50°C without side products.

Q. How can X-ray crystallography confirm the structure and regiochemistry of this compound derivatives?

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry. For example, a study on a related triazole derivative (1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole) resolved bond lengths (mean C–C = 0.003 Å) and angles, confirming the 1,4-disubstituted triazole structure with an R factor of 0.027 . Key steps:

- Crystal growth via slow evaporation.

- Data collection at 90 K to minimize thermal motion.

- Refinement using SHELXL .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., triazole protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirms C-Br stretches (~550 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ for C₅H₈BrN₃: 214.0 m/z) .

Advanced Research Questions

Q. What strategies effectively remove copper catalysts post-synthesis, and how can residual copper impact downstream applications?

Residual Cu(I) can cause paramagnetic interference in NMR or toxicity in biological studies. Mitigation methods:

Q. How can computational methods like DFT predict electronic properties and nonlinear optical (NLO) responses of bromopropyl-triazole derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals, polarizability, and hyperpolarizability. For example, a study on 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone used DFT to:

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

The bromopropyl group acts as a flexible linker, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the triazole ring slows reactions at the proximal carbon, while electron-withdrawing effects enhance electrophilicity at the terminal bromine .

Q. When NMR and X-ray data conflict in structural assignments, what integrative approaches resolve discrepancies?

- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers).

- NOESY/ROESY : Detect through-space correlations to validate spatial arrangements.

- Complementary Crystallography : Re-crystallize under varying conditions to rule out polymorphism .

Q. What methodologies assess the bioactivity of this compound derivatives in anticancer research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.